![molecular formula C20H22N6O4S B10989206 N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B10989206.png)
N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
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Overview
Description
N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxy group, a morpholinocarbonyl group, and a tetraazolyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetraazolyl Group: This step often involves the reaction of the thiophene derivative with azide compounds under thermal or catalytic conditions.
Attachment of the Methoxy and Morpholinocarbonyl Groups: These groups are typically introduced through nucleophilic substitution reactions using appropriate reagents such as methoxy anions and morpholine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiophene ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in other interactions that modulate the activity of its targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE: shares similarities with other thiophene derivatives and azole-containing compounds, such as:
Uniqueness
The uniqueness of N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE lies in its combination of functional groups, which confer specific properties and reactivity
Properties
Molecular Formula |
C20H22N6O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[2-methoxy-5-(morpholine-4-carbonyl)phenyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C20H22N6O4S/c1-12-13(2)31-20(26-11-21-23-24-26)17(12)18(27)22-15-10-14(4-5-16(15)29-3)19(28)25-6-8-30-9-7-25/h4-5,10-11H,6-9H2,1-3H3,(H,22,27) |
InChI Key |
QQBVDJGASHKJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=C(C=CC(=C2)C(=O)N3CCOCC3)OC)N4C=NN=N4)C |
Origin of Product |
United States |
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